![molecular formula C8H6O2 B14603500 Bicyclo[3.2.1]octa-3,6-diene-2,8-dione CAS No. 61111-01-1](/img/structure/B14603500.png)
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione: is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research. The structure consists of two fused rings, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.1]octa-3,6-diene-2,8-dione can be achieved through the thermal rearrangement of Bicyclo[4.2.0]octa-4,7-diene-2,3-dione. This reaction typically occurs at around 150°C, resulting in the formation of this compound . Further heating to 200°C leads to decarbonylation, producing tropone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves controlled thermal rearrangement processes. The scalability of these methods depends on the availability of precursor compounds and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Bicyclo[3.2.1]octa-3,6-diene-2,8-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. The bicyclic framework is similar to structures found in certain bioactive natural products, making it a valuable scaffold for drug discovery .
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Bicyclo[3.2.1]octa-3,6-diene-2,8-dione exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For instance, in oxidation reactions, the compound’s double bonds and carbonyl groups play a crucial role in the formation of oxidation products .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.1]octa-2,6-diene: This compound shares a similar bicyclic structure but differs in the position of double bonds and functional groups.
2-Azabicyclo[3.2.1]octane: This nitrogen-containing derivative exhibits different reactivity and applications due to the presence of a nitrogen atom in the ring.
Bicyclo[3.2.1]octane: A saturated version of the compound, lacking double bonds, which affects its chemical behavior and reactivity.
Uniqueness: Bicyclo[32
Propriétés
Numéro CAS |
61111-01-1 |
|---|---|
Formule moléculaire |
C8H6O2 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
bicyclo[3.2.1]octa-3,6-diene-2,8-dione |
InChI |
InChI=1S/C8H6O2/c9-7-4-2-5-1-3-6(7)8(5)10/h1-6H |
Clé InChI |
CMPGKQMNONNQDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(=O)C=CC1C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


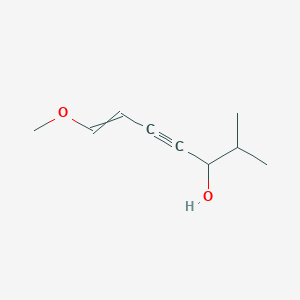
![Ethanesulfonic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B14603433.png)
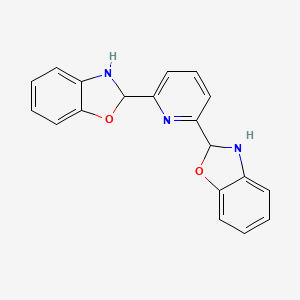
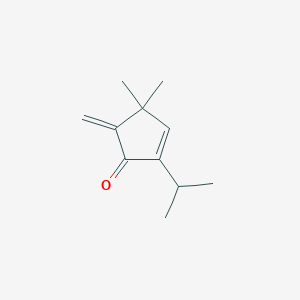

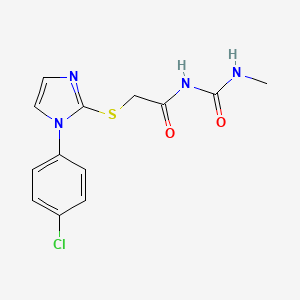
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)



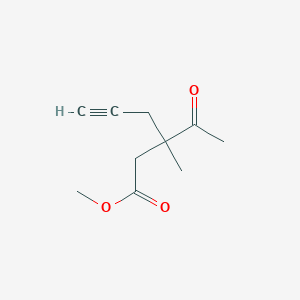
![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)

